

# Halobetasol Propionate related compound B identification

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## Compound of Interest

Compound Name: *11-Propionate 21- chloro  
diflorasone*

Cat. No.: *B1429409*

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An In-depth Technical Guide to the Identification of Halobetasol Propionate Related Compound B

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the identification and characterization of Halobetasol Propionate Related Compound B, a known impurity in Halobetasol Propionate drug substances and products. This document outlines the chemical identity of this impurity, details analytical methodologies for its detection and quantification, and discusses its formation. The guide is intended for professionals in the fields of pharmaceutical analysis, quality control, and drug development to ensure the safety and efficacy of Halobetasol Propionate formulations.

## Introduction to Halobetasol Propionate and its Impurities

Halobetasol propionate is a high-potency synthetic corticosteroid used topically for the treatment of various skin conditions, including psoriasis and eczema.[1][2] Its therapeutic action stems from its anti-inflammatory, antipruritic, and vasoconstrictive properties.[2][3] The

chemical name for halobetasol propionate is 21-chloro-6 $\alpha$ , 9-difluoro-11 $\beta$ , 17-dihydroxy-16 $\beta$ -methylpregna-1, 4-diene-3,20-dione 17-propionate.[4]

Like any active pharmaceutical ingredient (API), halobetasol propionate can contain impurities that may arise during the manufacturing process or upon degradation. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical quality control.

## Identification and Chemical Structure of Related Compound B

Halobetasol Propionate Related Compound B is identified as 21-Acetate 17-propionate diflorasone.[1][5] Its systematic chemical name is 6 $\alpha$ ,9-Difluoro-11 $\beta$ ,17,21-trihydroxy-16 $\beta$ -methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate.[1][5]

Table 1: Chemical Identification of Halobetasol Propionate and Related Compound B

Compound	Chemical Name	Molecular Formula	Molecular Weight	CAS Number
Halobetasol Propionate	21-chloro-6 $\alpha$ , 9-difluoro-11 $\beta$ , 17-dihydroxy-16 $\beta$ -methylpregna-1, 4-diene-3,20-dione 17-propionate	C25H31ClF2O5	484.96 g/mol	66852-54-8
Related Compound B	6 $\alpha$ ,9-Difluoro-11 $\beta$ ,17,21-trihydroxy-16 $\beta$ -methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate	C27H34F2O7	508.56 g/mol	79861-38-4

# Analytical Methodologies for Identification and Quantification

The primary analytical technique for the identification and quantification of Halobetasol Propionate and its related compounds is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer the necessary sensitivity and resolution to separate the main component from its impurities.

## Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a validated stability-indicating HPLC method for the determination of halobetasol propionate and its impurities in topical dosage forms.[6][7][8]

### 3.1.1. Chromatographic Conditions

Parameter	Condition
Column	Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm
Mobile Phase A	0.01 M KH <sub>2</sub> PO <sub>4</sub> buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0) : Acetonitrile : Methanol (80:15:5 v/v/v)
Mobile Phase B	0.01 M KH <sub>2</sub> PO <sub>4</sub> buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0) : Acetonitrile : Methanol (20:70:10 v/v/v)
Gradient	A gradient program should be developed to ensure adequate separation.
Flow Rate	0.8 mL/min
Column Temperature	40°C
Detection Wavelength	240 nm
Injection Volume	20 µL

### 3.1.2. Preparation of Solutions

- **Standard Solution:** Prepare a standard solution of USP Halobetasol Propionate RS at a concentration of 0.2 mg/mL in acetonitrile.[9]
- **Sample Solution:** Prepare a sample solution of the Halobetasol Propionate drug substance or product to a final concentration of approximately 0.2 mg/mL in acetonitrile.
- **Spiked Sample Solution (for validation):** A solution of the drug substance can be spiked with known amounts of impurities, including Related Compound B, to demonstrate the method's accuracy and specificity.

### 3.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure reliable results.

Parameter	Acceptance Criteria
Theoretical Plates (Halobetasol Propionate peak)	NLT 22,000
Tailing Factor (Halobetasol Propionate peak)	NLT 0.9 and NMT 1.1
Relative Standard Deviation (RSD) for replicate injections	NMT 2.0%
Resolution between Halobetasol Propionate and all impurities	>2.0

## Experimental Protocol: UPLC Method

A UPLC method offers faster analysis times and improved resolution.

### 3.2.1. Chromatographic Conditions

Parameter	Condition
Column	ACQUITY UPLC™ BEH Phenyl (2.1 × 100 mm, 1.7 µm)
Mobile Phase	Gradient mixture of potassium hydrogen phosphate buffer and acetonitrile/methanol
Column Temperature	40°C
Detection Wavelength	242 nm
Runtime	13.0 min

This method has been shown to be precise with a relative standard deviation of less than 2.0% and capable of detecting and quantifying impurities at levels of 0.01% and 0.03%, respectively. [\[10\]](#)

## Formation and Degradation Pathways

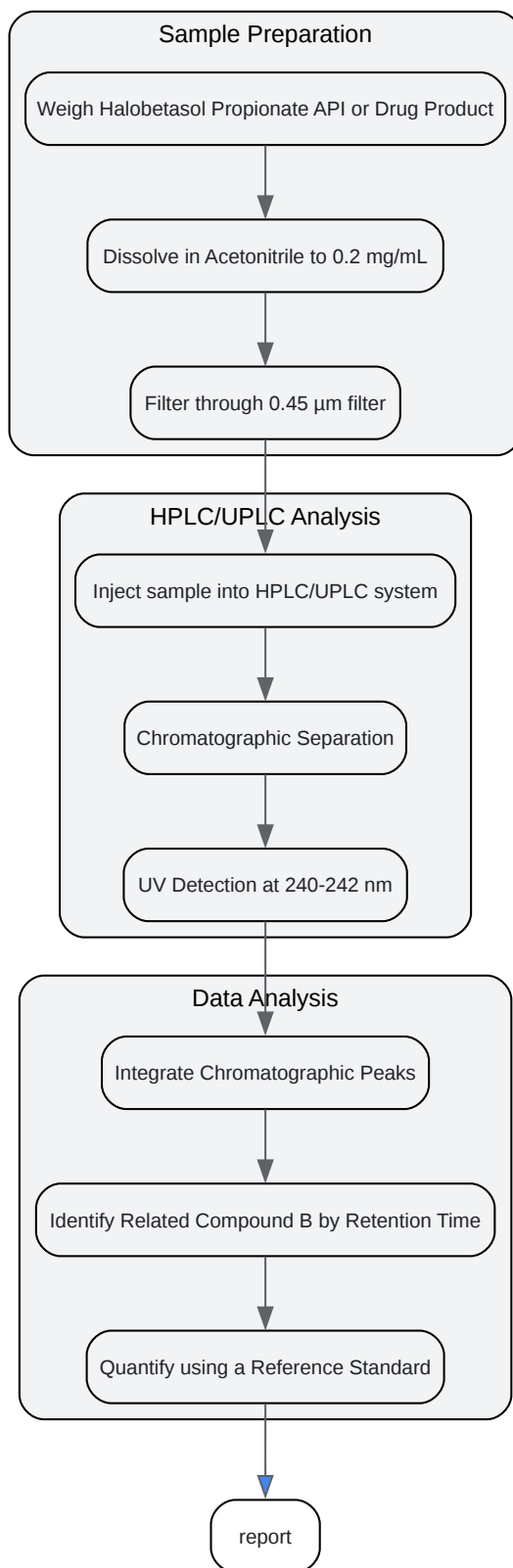
Understanding the formation pathways of impurities is crucial for their control. Forced degradation studies are performed to investigate the stability of the drug substance under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines.[\[7\]](#)

Halobetasol propionate has been shown to degrade under certain conditions, leading to the formation of various related compounds.[\[6\]](#) Significant degradation is observed under basic (e.g., 0.5 N NaOH at 60°C) and oxidative (e.g., 3.0% H<sub>2</sub>O<sub>2</sub> at 60°C) conditions.[\[6\]](#) Mild degradation occurs under thermal, acidic, photolytic, and humid conditions.[\[6\]](#) While the specific pathway for the formation of Related Compound B (21-Acetate 17-propionate diflorasone) is not explicitly detailed in the provided search results, it is likely a product of synthesis-related processes or degradation involving the ester functionalities of the parent molecule.

## Visualization of Workflows and Pathways

### Experimental Workflow for Identification of Related Compound B

The following diagram illustrates the general workflow for the identification and quantification of Halobetasol Propionate Related Compound B.

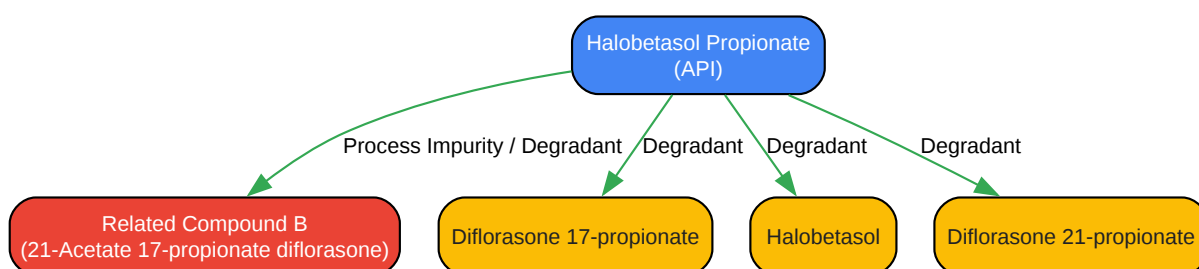


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Caption: Workflow for the identification of Halobetasol Propionate Related Compound B.

## Logical Relationship of Halobetasol Propionate and its Impurities

This diagram shows the relationship between the active pharmaceutical ingredient and its known related compounds, including Related Compound B.



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Caption: Relationship between Halobetasol Propionate and its impurities.

## Conclusion

The accurate identification and quantification of Halobetasol Propionate Related Compound B are essential for ensuring the quality and safety of Halobetasol Propionate drug products. This guide has provided a detailed overview of the chemical nature of this impurity, robust analytical methodologies for its control, and an insight into its potential formation. The implementation of these methods within a quality control setting will support the development and manufacture of safe and effective dermatological treatments. For further details, consulting the United States Pharmacopeia (USP) monograph for Halobetasol Propionate is recommended.[9]

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